

In-Depth Technical Guide: Chemical Structure and Bioactivity of MLS000536924

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **MLS000536924**, including its detailed chemical structure, and a summary of its bioactivity as determined through a series of quantitative high-throughput screening (qHTS) assays. The data presented herein is sourced from the PubChem database and is intended to inform researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

MLS000536924 is a small molecule with the following identifiers:

PubChem CID: 5328924

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32 g/mol

• IUPAC Name: 2-(2-benzamido-1,3-thiazol-5-yl)acetamide

- Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC(=O)N
- InChI: InChI=1S/C14H11N3O2S/c15-10(18)6-8-7-17-14(20-8)16-13(19)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,15,18)(H,16,19)



InChlKey: QZJBCZJFLCFMSR-UHFFFAOYSA-N

Bioactivity Profile

MLS000536924 was evaluated for its potential as a beta-lactamase inhibitor in a series of three related qHTS assays conducted by the NIH Molecular Libraries Screening Centers Network (MLSCN). Beta-lactamases are enzymes produced by bacteria that confer resistance to β -lactam antibiotics. Inhibitors of these enzymes are crucial for overcoming antibiotic resistance.

The bioactivity of **MLS000536924** was assessed in the following assays:

- AID 466: Primary gHTS assay for inhibitors of beta-lactamase.
- AID 465: Counterscreen for autofluorescent compounds using a parental cell line.
- AID 467: Counterscreen for compounds that inhibit beta-lactamase in the absence of the reporter gene.

Summary of Quantitative Bioactivity Data

The following table summarizes the quantitative results for **MLS000536924** (CID 5328924) across the three assays.



PubChem Assay ID (AID)	Assay Title	Activity Outcome	PubChem Activity Score	Potency (μM)	Efficacy (%)
466	qHTS for Inhibitors of Beta- Lactamase	Active	40	17.78	104.2
465	qHTS Counterscree n for Autoflouresce nt Compounds	Inactive	0	-	-
467	qHTS Counterscree n for Inhibitors of Beta- Lactamase	Inactive	0	-	-

Interpretation of Results: **MLS000536924** was identified as an active inhibitor of beta-lactamase in the primary screening assay (AID 466) with a potency of 17.78 μ M. Crucially, the compound was found to be inactive in both counterscreen assays (AID 465 and AID 467), indicating that its activity in the primary assay is likely due to specific inhibition of the beta-lactamase enzyme and not a result of autofluorescence or other assay artifacts.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

AID 466: qHTS for Inhibitors of Beta-Lactamase

 Assay Principle: This assay is a cell-based, quantitative high-throughput screen designed to identify inhibitors of beta-lactamase. The assay utilizes a reporter gene system where the inhibition of beta-lactamase leads to a measurable signal.



- Cell Line: A specific cell line engineered to express beta-lactamase and a reporter gene.
- Procedure:
 - Cells were dispensed into 1536-well microplates.
 - MLS000536924, along with other test compounds, was added to the wells at various concentrations.
 - The plates were incubated to allow for compound-enzyme interaction.
 - A substrate for the reporter enzyme was added.
 - The resulting signal, indicative of beta-lactamase activity, was measured using a plate reader.
- Data Analysis: The raw data was normalized, and dose-response curves were generated to determine the potency (IC50) and efficacy of the compounds. Active compounds were identified based on a predefined activity threshold.

AID 465: qHTS Counterscreen for Autofluorescent Compounds

- Assay Principle: This counterscreen was designed to identify and eliminate false-positive hits from the primary screen that are due to compound autofluorescence.
- Cell Line: A parental cell line that does not express the beta-lactamase reporter system.
- Procedure:
 - The parental cells were dispensed into 1536-well microplates.
 - MLS000536924 and other hits from the primary screen were added to the wells.
 - The plates were incubated under the same conditions as the primary assay.
 - The fluorescence of the wells was measured using a plate reader at the same wavelengths used in the primary assay.



 Data Analysis: Compounds that produced a significant fluorescent signal in this assay were flagged as autofluorescent and thus considered false positives.

AID 467: qHTS Counterscreen for Inhibitors of Beta-Lactamase (Reporter-Independent).[1]

- Assay Principle: This counterscreen aimed to confirm that the activity observed in the primary screen was dependent on the inhibition of beta-lactamase and not due to nonspecific effects on the reporter system.[1]
- Methodology: The assay was conducted in a 1536-well format, with each compound dilution series tested in triplicate.[1] Data normalization was performed on a per-plate basis relative to control wells.[1] Dose-response curves were generated and fitted to a four-parameter sigmoidal equation to determine EC50 values.[1]
- Data Analysis: Compounds that showed activity in this assay would be considered to be acting on components of the assay system other than beta-lactamase.

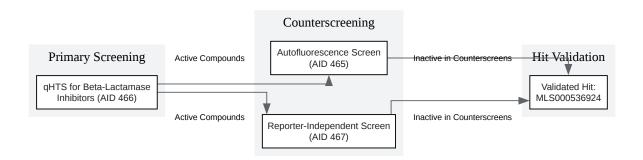
Signaling Pathway and Mechanism of Action

The primary mechanism of action for beta-lactamase inhibitors involves the inactivation of the beta-lactamase enzyme, thereby protecting beta-lactam antibiotics from degradation.

Experimental Workflow

The screening process to identify and validate inhibitors of beta-lactamase followed a logical progression.





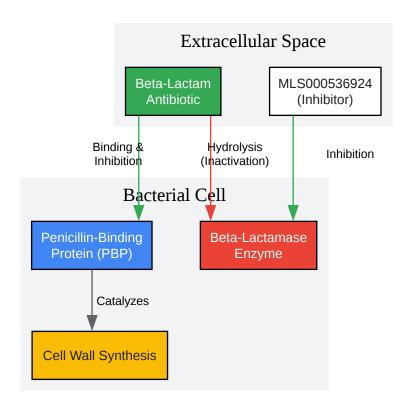
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Caption: Experimental workflow for the identification of MLS000536924.

Mechanism of Beta-Lactamase Inhibition

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of antibiotics like penicillin, rendering them inactive. Beta-lactamase inhibitors are designed to bind to the active site of the beta-lactamase enzyme, preventing it from destroying the antibiotic. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis.





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Caption: Mechanism of action of beta-lactamase inhibitors.

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References

- 1. PubChem's BioAssay Database PMC [pmc.ncbi.nlm.nih.gov]
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